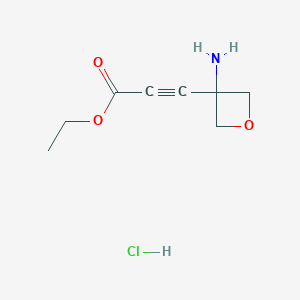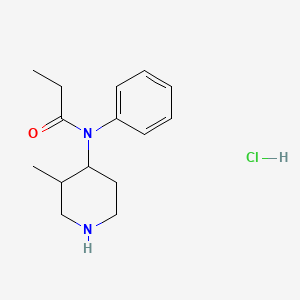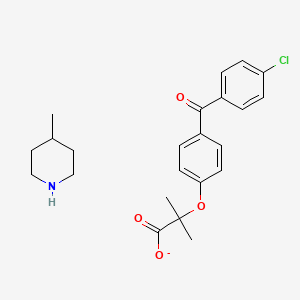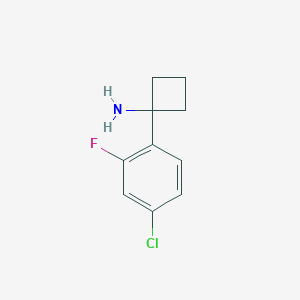
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C8H12ClNO3. Es ist ein Derivat von Oxetan, einem viergliedrigen cyclischen Ether, und zeichnet sich durch das Vorhandensein einer Aminogruppe und einer Ethylestergruppe aus. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und Reaktivität in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid beinhaltet typischerweise die Reaktion von Ethylpropiolat mit 3-Aminooxetan unter spezifischen Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen wie Temperatur und Druck werden optimiert, um hohe Ausbeuten und Reinheit der Verbindung zu erzielen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid große Chargen- oder kontinuierliche Prozesse umfassen. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken gewährleistet die gleichbleibende Qualität und Skalierbarkeit der Verbindung. Die industriellen Produktionsverfahren sind so konzipiert, dass Abfall minimiert und die Effizienz maximiert wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxetanderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Aminderivate umwandeln.
Substitution: Die Aminogruppe in der Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Alkylhalogenide). Die Reaktionsbedingungen wie Lösungsmittelwahl, Temperatur und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Oxetanderivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Aminooxetanverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Es wird zur Untersuchung von Enzymmmechanismen und Protein-Ligand-Interaktionen eingesetzt.
Industrie: Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid wird zur Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Ligand wirken und an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein der Aminogruppe ermöglicht die Bildung von Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Makromolekülen, was ihre Funktion und Stabilität beeinflusst.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid-Hydrochlorid: Diese Verbindung wird als Kupplungsmittel in der Peptidsynthese verwendet und weist eine andere Reaktivität und Anwendungen im Vergleich zu Ethyl-3-(3-Aminooxetan-3-yl)propiolat-Hydrochlorid auf.
N-Ethyl-N’-(3-Dimethylaminopropyl)carbodiimid-Hydrochlorid: Ähnlich wie die vorherige Verbindung wird es in der biochemischen Forschung zur Bildung von Amidbindungen verwendet.
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
ethyl 3-(3-aminooxetan-3-yl)prop-2-ynoate;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-12-7(10)3-4-8(9)5-11-6-8;/h2,5-6,9H2,1H3;1H |
InChI-Schlüssel |
ACGRMCVXLQLDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC1(COC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)




![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)
![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B12286138.png)



